6-Chloro-1,2,4-triazin-3-amine
Description
6-Chloro-1,2,4-triazin-3-amine (CAS RN: 1823940-48-2) is a heterocyclic compound featuring a triazine core substituted with a chlorine atom at the 6-position and an amine group at the 3-position. Its molecular formula is C₃H₃ClN₄, with a molecular weight of 130.54 g/mol . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of adenosine receptor antagonists and kinase inhibitors. Its reactivity at the 6-position (due to the chlorine substituent) enables diverse derivatization, making it a versatile scaffold for drug discovery .
Properties
IUPAC Name |
6-chloro-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4/c4-2-1-6-3(5)8-7-2/h1H,(H2,5,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIXXUBTAKHUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NC(=N1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2,4-triazin-3-amine typically involves the reaction of cyanuric chloride with ammonia or amines. One common method is the nucleophilic substitution of cyanuric chloride, where the chlorine atoms are replaced by amino groups. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like acetone or dichloromethane .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where cyanuric chloride is reacted with ammonia under controlled temperature and pressure conditions. The process may involve continuous flow systems to ensure efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by different nucleophiles such as amines, alcohols, or thiols.
Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly with alkenes and alkynes
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. .
Electrophilic Addition: Reagents such as halogens, hydrogen halides, and other electrophiles are used under conditions that may include catalysts like Lewis acids.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted triazines depending on the nucleophile used.
Electrophilic Addition: Products are typically addition compounds where the electrophile has added to the triazine ring
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
6-Chloro-1,2,4-triazin-3-amine serves as a crucial intermediate in the synthesis of more complex triazine derivatives. Its chlorinated structure enhances reactivity, making it an attractive precursor for various chemical reactions. Common reactions include nucleophilic substitutions where the chlorine atom can be replaced by other functional groups, facilitating the development of novel compounds with tailored properties.
Synthesis Methods
The synthesis typically involves chlorination of 1,2,4-triazine precursors. A common method includes the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to ensure high yield and purity.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell walls and has been investigated for its efficacy against various bacterial strains. The mechanism of action is thought to involve interference with essential cellular processes, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also shown promise in cancer therapy. Studies suggest that it inhibits dihydrofolate reductase, an enzyme critical for DNA synthesis. This inhibition leads to disrupted cell division in cancer cells, indicating potential applications in treating various malignancies.
Case Studies
Industrial Applications
In industry, this compound is utilized in the formulation of agrochemicals and pharmaceuticals. Its ability to act as a building block for complex molecules allows for the development of specialized herbicides and fungicides that target specific pathways in pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to nucleophilic sites on proteins or DNA. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Triazin-3-amine Derivatives
Structural and Molecular Comparisons
The substitution pattern on the triazine ring significantly influences the physicochemical and biological properties of these derivatives. Below is a comparative analysis of key analogues:
Pharmaceutical Relevance
- Adenosine Receptor Antagonists: Chloro- and bromo-triazines are critical in designing selective A₂A antagonists, which enhance T-cell activation in tumor microenvironments .
- Kinase Inhibitors : Phenyl-substituted derivatives exhibit dual inhibition of VEGFR and Src kinases, suggesting utility in anti-cancer therapies .
Key Research Findings
- Selectivity Profiles : 6-Chloro derivatives show higher selectivity for A₂A over A₁ receptors compared to brominated analogues, attributed to steric and electronic effects of the halogen .
- Synthetic Scalability : Bromo-triazines are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) than chloro analogues, enabling efficient library synthesis .
- Thermal Stability : Methyl-substituted triazines (e.g., 6-methyl) exhibit superior stability under physiological conditions, favoring long-acting formulations .
Biological Activity
6-Chloro-1,2,4-triazin-3-amine is a heterocyclic compound belonging to the triazine family. Its unique structure, characterized by a chlorine atom and an amine group, endows it with various biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C3H3ClN4. The presence of the chlorine atom at the 6-position of the triazine ring enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt microbial cell walls and inhibit growth in various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition leads to disrupted cell division in cancer cells.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 25 | DHFR inhibition | |
| MCF-7 (breast cancer) | 30 | DHFR inhibition | |
| A549 (lung cancer) | 28 | DHFR inhibition |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Dihydrofolate Reductase Inhibition : By inhibiting DHFR, this compound interferes with folate metabolism, which is essential for DNA synthesis in rapidly dividing cells.
- Cell Membrane Disruption : The compound's antimicrobial properties are linked to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
Study on Antinociceptive Effects
A study evaluated the antinociceptive effects of triazine derivatives including this compound. Results indicated significant pain relief in rodent models when administered at doses ranging from 50 to 200 mg/kg. The compound demonstrated a notable reduction in acetic acid-induced writhing and formalin-induced pain responses.
Table 3: Antinociceptive Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
